4-Hydroxy Atorvastatin Lactone
Overview
Description
4-Hydroxy Atorvastatin Lactone is a metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin is metabolized by the cytochrome P450 isoform CYP3A4 to form 4-hydroxy atorvastatin, which can be interconverted between its acid and lactone forms . The lactone form is considered inactive compared to its acid counterpart but plays a significant role in the pharmacokinetics and pharmacodynamics of atorvastatin.
Mechanism of Action
Target of Action
P-Hydroxyatorvastatin lactone, a metabolite of Atorvastatin , primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Mode of Action
P-Hydroxyatorvastatin lactone, like other statins, competitively inhibits HMG-CoA Reductase . By inhibiting this enzyme, the compound reduces the endogenous production of cholesterol in the liver, leading to lower abnormal cholesterol and lipid levels .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by P-Hydroxyatorvastatin lactone disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids . This disruption leads to a decrease in the production of cholesterol and other lipids, thereby reducing their levels in the bloodstream .
Pharmacokinetics
The pharmacokinetics of P-Hydroxyatorvastatin lactone involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a carboxylic acid that exists in equilibrium with a lactone form in vivo . Its disposition is determined by cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . Drugs that affect gastric emptying also affect its pharmacokinetics . Atorvastatin and its metabolites are mainly eliminated in the bile without enterohepatic recirculation .
Result of Action
The primary result of P-Hydroxyatorvastatin lactone’s action is the reduction of cholesterol and lipid levels in the bloodstream . This reduction is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of P-Hydroxyatorvastatin lactone can be influenced by various environmental factors. For instance, drugs that affect gastric emptying can alter the pharmacokinetics of the compound . Additionally, the compound’s action can be affected by pH-dependent acid-lactone conversion . The lactone form of the compound is highly lipophilic and enters cells via passive diffusion, while the acid form has poor lipid solubility and uses active transport to enter cells .
Biochemical Analysis
Biochemical Properties
P-Hydroxyatorvastatin lactone interacts with various enzymes and proteins. It is a product of the metabolism of Atorvastatin, which is primarily metabolized by cytochrome P450 (CYP) 3A4 . The lactone form of P-Hydroxyatorvastatin is highly lipophilic and enters cells via passive diffusion .
Cellular Effects
P-Hydroxyatorvastatin lactone has effects on various types of cells and cellular processes. It influences cell function by effectively decreasing blood lipids . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of P-Hydroxyatorvastatin lactone involves its conversion from Atorvastatin. This conversion is mediated by CYP3A4 . The lactone form of P-Hydroxyatorvastatin can inhibit mitochondrial complex III and modulate proteasome .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of P-Hydroxyatorvastatin lactone can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
P-Hydroxyatorvastatin lactone is involved in the metabolic pathways of Atorvastatin. It is a product of the metabolism of Atorvastatin, which is primarily metabolized by CYP3A4 .
Transport and Distribution
P-Hydroxyatorvastatin lactone is transported and distributed within cells and tissues. The lactone form is highly lipophilic and enters cells via passive diffusion .
Subcellular Localization
Given its lipophilic nature, it is likely to be found in areas of the cell where lipids are prevalent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy atorvastatin lactone involves a multi-step process. One method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization .
Industrial Production Methods: Industrial production of atorvastatin and its metabolites, including this compound, often involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrolysis, lactonization, and purification using techniques like liquid-liquid extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy atorvastatin lactone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding hydroxy acids.
Reduction: Conversion back to the acid form.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Commonly involves oxidizing agents like hydrogen peroxide.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Involves reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include 4-hydroxy atorvastatin acid and other related metabolites .
Scientific Research Applications
4-Hydroxy atorvastatin lactone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of atorvastatin and its metabolites.
Biology: Studied for its role in the metabolic pathways of atorvastatin.
Medicine: Investigated for its pharmacokinetic properties and potential effects on cholesterol metabolism.
Industry: Utilized in the development of new formulations and drug delivery systems
Comparison with Similar Compounds
2-Hydroxy Atorvastatin Lactone: Another metabolite of atorvastatin with similar properties.
Lovastatin Lactone: A lactone form of another statin, lovastatin, which also undergoes hydrolysis to form the active acid.
Simvastatin Lactone: Similar to lovastatin, simvastatin is administered as a lactone prodrug and converted to its active acid form in the body
Uniqueness: 4-Hydroxy atorvastatin lactone is unique due to its specific metabolic pathway and its role in the pharmacokinetics of atorvastatin. Its interconversion between the acid and lactone forms is crucial for understanding the drug’s overall efficacy and safety profile .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJMDZSAAFACAM-KAYWLYCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167535 | |
Record name | p-Hydroxyatorvastatin lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163217-70-7 | |
Record name | (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163217-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Hydroxyatorvastatin lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Hydroxyatorvastatin lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYATORVASTATIN LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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